molecular formula C16H17N3O4S B601404 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid CAS No. 59865-11-1

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

Cat. No.: B601404
CAS No.: 59865-11-1
M. Wt: 347.4
InChI Key:
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Description

A degradation product of Cephalosporins

Mechanism of Action

Target of Action

Cephalexin Diketopiperazine, also known as DTXSID30747310 or 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, primarily targets bacterial cell wall synthesis . It binds to one or more of the penicillin-binding proteins (PBPs), which play a crucial role in the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls .

Mode of Action

Cephalexin Diketopiperazine inhibits bacterial cell wall synthesis by interacting with its targets, the PBPs . This interaction inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to the breakdown and eventual death of the bacterial cell .

Biochemical Pathways

The biochemical pathways affected by Cephalexin Diketopiperazine involve the inhibition of cell wall synthesis in bacteria . This results in the disruption of bacterial cell wall integrity, leading to cell lysis and death . The downstream effects include the eradication of bacterial infections.

Pharmacokinetics

Cephalexin Diketopiperazine’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability . .

Result of Action

The molecular and cellular effects of Cephalexin Diketopiperazine’s action include the disruption of bacterial cell wall synthesis, leading to cell lysis and death . This results in the eradication of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cephalexin Diketopiperazine . For instance, it has been shown to be generally stable when exposed to temperatures up to 60 °C, ultraviolet light or visible light in the 300–800 nm wavelength range, and 75% relative humidity . Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin diketopiperazine showed degradation susceptibility .

Properties

IUPAC Name

2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15(19-10(8)16(22)23)12-14(21)17-11(13(20)18-12)9-5-3-2-4-6-9/h2-6,11-12,15,19H,7H2,1H3,(H,17,21)(H,18,20)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVLRSBBXLRVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(SC1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747310
Record name 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59865-11-1
Record name 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Reactant of Route 2
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Reactant of Route 3
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Reactant of Route 4
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Reactant of Route 5
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Reactant of Route 6
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

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